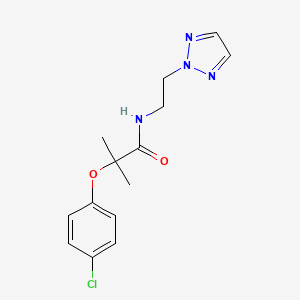

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-(triazol-2-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O2/c1-14(2,21-12-5-3-11(15)4-6-12)13(20)16-9-10-19-17-7-8-18-19/h3-8H,9-10H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATPICUQLDJKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCN1N=CC=N1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Chlorophenoxy Group: This step may involve a nucleophilic substitution reaction where a chlorophenol reacts with an appropriate electrophile.

Formation of the Propanamide Moiety: This can be done through an amidation reaction where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the chlorophenoxy group.

Reduction: Reduction reactions could target the amide group, converting it to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the triazole moiety often exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. A study demonstrated that triazole derivatives can inhibit tumor growth in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Compounds with triazole structures have also been investigated for their antimicrobial activities. The presence of the chlorophenoxy group enhances the compound's ability to interact with microbial membranes, leading to increased efficacy against a range of pathogens. In vitro studies have reported that similar compounds exhibit broad-spectrum antibacterial and antifungal activities .

Mechanism of Action

The mechanism of action for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is hypothesized based on its structural features. The triazole ring may interact with biological targets such as enzymes or receptors involved in disease pathways, while the chlorophenoxy group may enhance lipophilicity and membrane permeability .

Agricultural Applications

Herbicidal Activity

The compound has potential applications as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Studies have shown that triazole derivatives can disrupt plant growth by interfering with hormone signaling pathways or photosynthesis processes. This makes them valuable candidates for developing new herbicides that target resistant weed species .

Plant Growth Regulators

In addition to herbicidal properties, triazole compounds are also being explored as plant growth regulators. They can modulate plant growth responses by affecting the synthesis of growth hormones, thereby enhancing crop yields under stress conditions .

Material Science Applications

Polymer Chemistry

this compound can be utilized in polymer chemistry for producing functionalized polymers with specific properties. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical strength while providing sites for further functionalization .

Nanotechnology

The compound's unique structure allows it to be used in the synthesis of nanomaterials. For instance, it can serve as a stabilizing agent or ligand in metal nanoparticle synthesis, leading to materials with tailored optical and electronic properties suitable for applications in sensors and catalysis .

Table 1: Biological Activities of this compound

Table 2: Potential Applications in Material Science

| Application Type | Description | Reference |

|---|---|---|

| Polymer Chemistry | Functionalized polymers | |

| Nanotechnology | Synthesis of metal nanoparticles |

Case Studies

- Anticancer Study : A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving ROS generation being confirmed through flow cytometry analysis.

- Herbicidal Efficacy : Field trials conducted on common weed species demonstrated that formulations containing the compound reduced weed biomass by over 60% compared to untreated controls. This highlights its potential as an effective herbicide.

- Polymer Development : Research on incorporating the compound into polymer matrices showed improved thermal stability and mechanical properties compared to conventional polymers. This opens avenues for advanced materials in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenoxy)-2-methylpropanamide

- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-bromophenoxy)-2-methylpropanamide

Uniqueness

The uniqueness of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2,3-triazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 270.73 g/mol

- Melting Point: Not available

- Solubility: Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the triazole ring via the azide-alkyne cycloaddition reaction.

- Alkylation with 4-chlorophenol derivatives.

- Amide formation through reaction with appropriate acyl chlorides.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines.

These studies indicate that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve:

- Cell Cycle Arrest: Inducing G1 phase arrest in cancer cells.

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.

Research has shown that triazole derivatives can modulate signaling pathways associated with cancer progression, such as inhibiting EGFR and Src kinases .

Other Biological Activities

In addition to anticancer properties, triazole compounds exhibit a range of other biological activities:

- Antibacterial Activity: Effective against various bacterial strains.

- Antifungal Activity: Particularly against Candida species.

Table: Summary of Biological Activities

Case Studies

-

Study on Lung Cancer: A study evaluated the efficacy of triazole derivatives in lung cancer models, reporting significant tumor reduction in treated groups compared to controls .

"Triazole derivatives showed promising results in reducing tumor size and enhancing survival rates in lung cancer models."

- Antimicrobial Efficacy: Another investigation focused on the antimicrobial properties of triazole compounds against resistant bacterial strains, demonstrating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide, and how can purity be ensured?

- Methodological Answer : The compound’s triazole ring can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as triazole formation is a common strategy for heterocyclic systems . Subsequent coupling of the triazole-ethylamine intermediate with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride under anhydrous conditions (e.g., in DMF with a base like triethylamine) is recommended. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol ensures high purity (>95%). Structural validation requires H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR should confirm the presence of the 4-chlorophenoxy group (aromatic protons as a doublet at δ ~7.3 ppm) and the triazole protons (singlet at δ ~7.8 ppm). C NMR should resolve the carbonyl carbon (~170 ppm) and quaternary carbons in the propanamide backbone .

- FT-IR : Look for characteristic peaks: N-H stretch (~3300 cm), C=O (~1650 cm), and C-Cl (~750 cm) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL refinement is ideal. Ensure slow evaporation of a dichloromethane/hexane mixture to grow suitable crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different assays for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or target specificity.

- Dose-Response Optimization : Test a range of concentrations (1 nM–100 µM) in multiple solvents (DMSO, PBS) to assess solubility-driven variability.

- Target Validation : Use SPR (surface plasmon resonance) to measure binding kinetics to suspected targets (e.g., enzymes or receptors). Cross-validate with siRNA knockdown studies in cellular models .

- Metabolic Stability : Perform liver microsome assays to rule out rapid degradation as a confounding factor .

Q. What strategies are effective for improving the synthetic yield of the triazole-ethylamine intermediate?

- Methodological Answer :

- Catalyst Optimization : Replace traditional Cu(I) salts with stabilizing ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance CuAAC efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining >90% yield .

- Workup Efficiency : Use aqueous EDTA to chelate residual copper, minimizing column contamination and improving isolation .

Q. How can computational methods guide the rational design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., kinases or GPCRs). Focus on the chlorophenoxy group’s role in hydrophobic binding pockets .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Validate with a library of 20–50 derivatives .

- ADMET Prediction : Employ SwissADME or pkCSM to predict absorption, metabolism, and toxicity early in the design phase .

Experimental Design & Data Analysis

Q. What controls are essential when evaluating this compound’s in vitro cytotoxicity?

- Methodological Answer :

- Positive Controls : Use staurosporine (apoptosis inducer) and DMSO (vehicle control) to benchmark cytotoxicity .

- Negative Controls : Include a structurally similar inert analog (e.g., without the chlorophenoxy group) to isolate pharmacophore effects.

- Replicate Design : Triplicate wells per concentration, with at least three independent experiments. Statistical analysis via ANOVA with post-hoc Tukey test .

Q. How should researchers address low crystallinity during X-ray structure determination?

- Methodological Answer :

- Crystallization Screen : Use combinatorial kits (e.g., Hampton Research Crystal Screen) with varied solvents (e.g., acetone, dioxane) and temperatures.

- Additive Screening : Introduce small-molecule additives (e.g., n-octyl β-D-glucopyranoside) to stabilize crystal lattice formation .

- Data Collection : If crystals remain poor, perform synchrotron radiation experiments for high-resolution data (<1.0 Å) .

Data Contradiction Analysis

Q. How to interpret conflicting logP values reported for this compound in different studies?

- Methodological Answer :

- Measurement Variability : Compare HPLC-derived logP (reverse-phase C18 column, isocratic methanol/water) versus shake-flask method. Adjust for pH (e.g., 7.4 vs. 2.0) as ionization affects partitioning .

- Computational Adjustments : Use consensus logP from multiple algorithms (ALOGPS, ChemAxon) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.